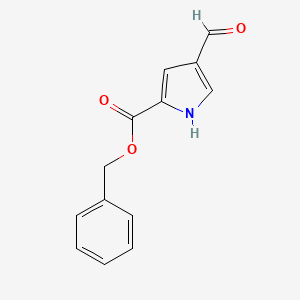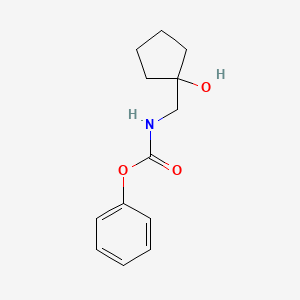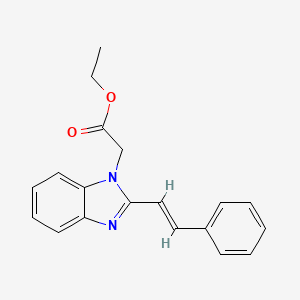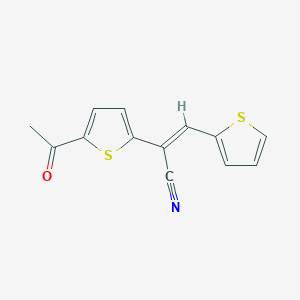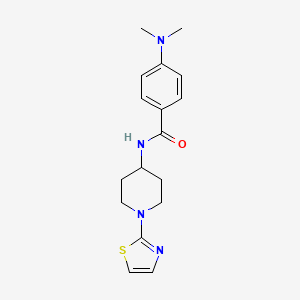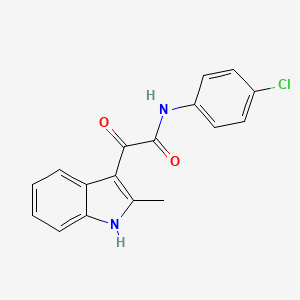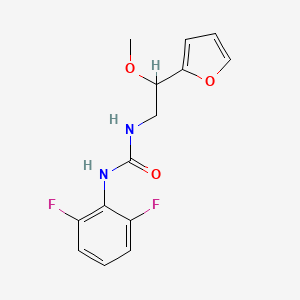
1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually optimized to maximize yield and minimize the formation of unwanted byproducts.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity. This involves investigating how the compound reacts with various reagents under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can be determined experimentally in the laboratory.Applications De Recherche Scientifique
Solvatochromic Fluorescence Probes
N-Acylureido functionality, akin to the structure of 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, serves as a potent acceptor substituent in solvatochromic fluorescence probes. Such compounds exhibit strong solvatochromism linked to their fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions based on the solvent's anion-stabilizing capabilities. This feature is particularly useful for sensing applications requiring high sensitivity to environmental changes (Bohne et al., 2005).
Protection of Uridine Ureido Nitrogen
The specific structural motifs found in 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contribute to the development of novel protecting groups for uridine ureido nitrogen, such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group. This group demonstrates good stability across various chemical transformations and can be selectively cleaved without affecting other sensitive functional groups, offering a versatile tool for synthetic biology and drug development applications (Kurosu et al., 2021).
Synthesis of Trifluoromethylated N-Heterocycles
The compound's structural framework facilitates the synthesis of trifluoromethylated N-heterocycles, leveraging condensations with bifunctional N-nucleophiles. This approach has enabled the creation of a diverse array of compounds, including pyrazoles, pyrazolines, and isoxazolines, which are of significant interest for pharmaceutical research and material science due to their unique chemical properties and biological activities (Bazhin et al., 2015).
Organosilicon Synthesis of Isocyanates
Research leveraging similar chemical structures has led to the development of methods for the organosilicon synthesis of isocyanates, including those in the furan, thiophene, and mono- and polyfluorophenyl series. These methods involve silylation of starting amines followed by phosgenation, offering a novel pathway for the synthesis of complex isocyanates used in various industrial and pharmaceutical applications (Lebedev et al., 2006).
Enzyme-Catalyzed Oxidation for Polymer Production
Structures similar to 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea play a crucial role in the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process represents a significant advancement in the development of sustainable materials, demonstrating the potential of enzyme catalysis in converting biomass-derived compounds into valuable industrial chemicals (Dijkman et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound are usually determined through toxicological studies. These studies investigate the effects of the compound on living organisms and the environment.
Orientations Futures
The future directions for the study of a compound could involve further optimization of its synthesis process, investigation of its mechanism of action, or development of applications based on its properties.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYTJPMJGUVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)
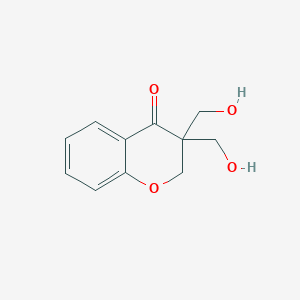
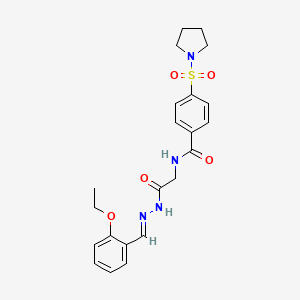
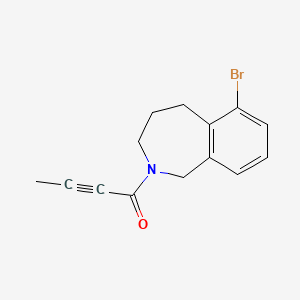
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)
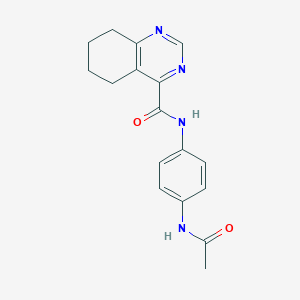
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
